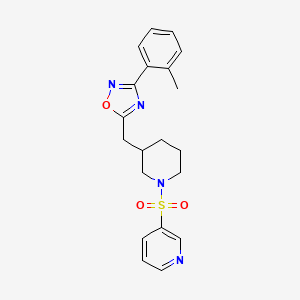
5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. While the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics of the compound of interest.
Synthesis Analysis
The synthesis of related 1,2,4-oxadiazole compounds involves a multi-step process. Starting with organic acids, these are converted into corresponding esters, then to hydrazides, and finally to 5-substituted-1,3,4-oxadiazole-2-thiols. These thiols are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of N,N-dimethylformamide (DMF) and sodium hydride to yield the final compounds . Although the exact synthesis route for the compound is not provided, it is likely to involve a similar complex multi-step process, possibly including a one-pot condensation step as seen in the synthesis of related bicyclic systems .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is confirmed using various spectroscopic techniques. Infrared (IR) and proton nuclear magnetic resonance (1H NMR) methods, along with liquid chromato-mass spectrometry, are employed to verify the structures of synthesized compounds . These techniques would likely be applicable in analyzing the molecular structure of the compound , ensuring the correct formation of the 1,2,4-oxadiazole ring and the attachment of the pyridin-3-ylsulfonyl and o-tolyl groups.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and require precise conditions for successful completion. The reactions are sensitive to the choice of solvents, reagents, and catalysts such as DMF and sodium hydride . The reactivity of the compound would be influenced by the presence of the sulfonyl and oxadiazole groups, which could affect its behavior in further chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of 1,2,4-oxadiazole derivatives can be inferred. These compounds are typically crystalline solids that can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of the sulfonyl group could increase the compound's polarity, potentially affecting its solubility and interactions with biological targets .
Biological Activity and Case Studies
The biological activity of 1,2,4-oxadiazole derivatives is predicted using PASS (Prediction of Activity Spectra for Substances) and confirmed through enzyme inhibition assays and molecular docking studies. The compounds are screened against enzymes like butyrylcholinesterase (BChE), and amino acid residues such as Gly116, His438, Tyr332, and Ser198 are identified as important for ligand binding and stabilization in the active site . Although the specific biological activities of the compound are not provided, similar studies could be conducted to elucidate its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole derivatives demonstrate potent antimicrobial activity. A study by Krolenko et al. (2016) synthesized derivatives containing piperidine or pyrrolidine rings, exhibiting strong antimicrobial effects. The research conducted a structure–activity relationship study to understand the antimicrobial effectiveness of these compounds (Krolenko, Vlasov, & Zhuravel, 2016).
Synthesis and Biological Evaluation
In another study, Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides. This research explored the process of converting various organic acids into corresponding esters, hydrazides, and thiols, leading to the synthesis of the target compounds. These compounds were evaluated for their inhibitory activity against the butyrylcholinesterase enzyme and underwent molecular docking studies to assess their binding affinity and orientation in human protein active sites (Khalid et al., 2016).
Anticancer Evaluation
The potential anticancer properties of 1,3,4-oxadiazole derivatives were investigated by Megally Abdo and Kamel (2015). They synthesized a series of compounds and evaluated their in vitro anticancer activity against various human cancer cell lines. Their findings indicated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as anticancer agents (Megally Abdo & Kamel, 2015).
Antiamoebic Activity
Siddiqui, Salahuddin, and Azam (2012) synthesized Mannich base derivatives of 1,3,4-oxadiazole and assessed their antiamoebic activity. The compounds showed promising inhibitory activity against Entamoeba histolytica, surpassing the reference drug metronidazole in some cases. This study suggests the potential of 1,3,4-oxadiazole analogues as drug candidates for treating amoebiasis (Siddiqui, Salahuddin, & Azam, 2012).
Synthesis of Functionalized Isoxazoles
Ruano, Fajardo, and Martín (2005) explored the synthesis of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylates, providing a scaffold for highly functionalized 3-pyridin-3-ylisoxazoles. This research demonstrates the versatility of 1,3,4-oxadiazole derivatives in synthesizing complex heterocyclic structures (Ruano, Fajardo, & Martín, 2005).
Propiedades
IUPAC Name |
3-(2-methylphenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-6-2-3-9-18(15)20-22-19(27-23-20)12-16-7-5-11-24(14-16)28(25,26)17-8-4-10-21-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGRHZGGDUAYCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((1-(Pyridin-3-ylsulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

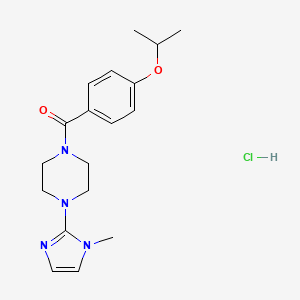
![4-[(8-Aminooctyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione HCl](/img/structure/B2500112.png)
![8-(4-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500113.png)

![10-(3,4-Dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxamide](/img/structure/B2500115.png)
![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/no-structure.png)
![2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid](/img/structure/B2500117.png)
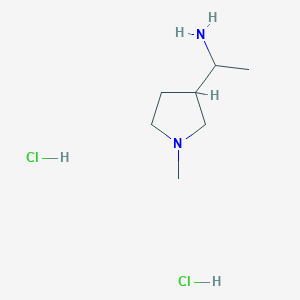
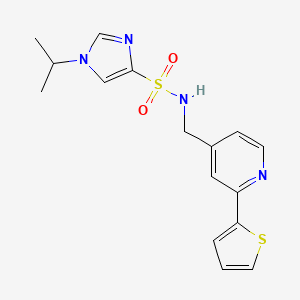
![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2500127.png)
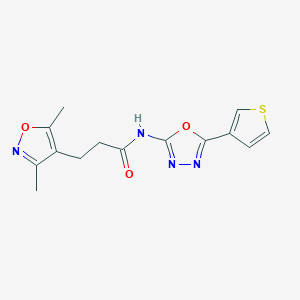
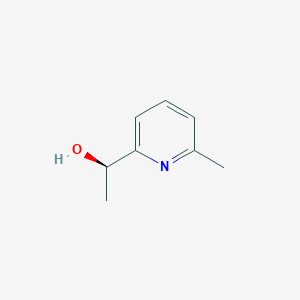
![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2500132.png)
![N-(2,6-difluorophenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2500133.png)